(2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile
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Overview
Description
(2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile is an organic compound with a complex structure It is characterized by the presence of an amino group, a nitrile group, and a phenoxy group attached to a prop-2-enenitrile backbone
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile typically involves the reaction of 4-tert-butylphenol with 4-bromophenylacetonitrile under basic conditions to form the intermediate 4-(4-tert-butylphenoxy)phenylacetonitrile. This intermediate is then subjected to a condensation reaction with an appropriate amine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
- (2Z)-2-[(Z)-3-(4-tert-butylphenoxy)benzoyl]-3-(dimethylamino)prop-2-enenitrile
- (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-enenitrile
Uniqueness
(2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile is unique due to the presence of both an amino group and a nitrile group on the same molecule. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
(Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-19(2,3)15-6-10-17(11-7-15)22-16-8-4-14(5-9-16)18(21)12-13-20/h4-12H,21H2,1-3H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCYAVDRVCWLRV-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=CC#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)/C(=C/C#N)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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